Sulfo-Cyanine5.5 Sulfo-Cyanine5.5 Sulfo-Cyanine5.5 is a water soluble cyanine dye for far red / NIR applications such as in vivo imaging. The dye possesses four sulfonate groups that render it highly hydrophilic and water soluble. As well as other cyanines, sulfo-Cyanine5.5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far red region. This is an amine-containing fluorescent dye. The amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation. The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc), and also be used in enzymatic transamination labeling.
Brand Name: Vulcanchem
CAS No.: 2183440-46-0
VCID: VC0544159
InChI: InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2
SMILES: CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]
Molecular Formula: C46H54K2N4O13S4
Molecular Weight: 1077.39

Sulfo-Cyanine5.5

CAS No.: 2183440-46-0

Cat. No.: VC0544159

Molecular Formula: C46H54K2N4O13S4

Molecular Weight: 1077.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfo-Cyanine5.5 - 2183440-46-0

Specification

CAS No. 2183440-46-0
Molecular Formula C46H54K2N4O13S4
Molecular Weight 1077.39
IUPAC Name dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Standard InChI InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2
Standard InChI Key UHRNSQDVKXPMOX-UHFFFAOYSA-L
SMILES CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Sulfo-Cyanine5.5 belongs to the cyanine dye family, characterized by a polymethine chain connecting two indole rings with sulfonate groups attached to enhance water solubility. The molecule's extended conjugated system gives rise to its far-red absorption and emission properties.

Molecular Information

Table 1: Basic Chemical Properties of Sulfo-Cyanine5.5

PropertyValue
Molecular FormulaC46H48KN4O15S4 (maleimide form)
Molecular Weight1064.3 g/mol (maleimide form)
CAS NumberVarious (dependent on derivative)
Parent CompoundCID 164577440

The molecular structure of Sulfo-Cyanine5.5 contains multiple sulfonate groups that provide its characteristic hydrophilicity . This feature distinguishes it from non-sulfonated cyanine dyes, which typically exhibit limited water solubility. The presence of these sulfonate groups also minimizes aggregation in aqueous solutions, enhancing its utility in biological applications .

Spectroscopic Properties

The spectral characteristics of Sulfo-Cyanine5.5 make it particularly valuable for biological imaging applications by minimizing background autofluorescence and enabling deeper tissue penetration.

Table 2: Spectral Properties of Sulfo-Cyanine5.5

PropertyValue
Absorption Maximum673-678 nm
Emission Maximum691-707 nm
Stokes Shift~19 nm
Extinction Coefficient235,000 M⁻¹cm⁻¹
CF2600.09
CF2800.11

Sulfo-Cyanine5.5 exhibits a high extinction coefficient, contributing to its bright fluorescence and making it suitable for applications requiring high sensitivity . The dye's emission in the far-red to near-infrared region of the spectrum allows for detection with minimal interference from biological autofluorescence, providing excellent signal-to-noise ratios in complex biological samples .

Forms and Derivatives

Sulfo-Cyanine5.5 is available in several functional forms, each designed for specific conjugation chemistry and research applications.

Sulfo-Cyanine5.5 NHS Ester

The N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive form used for labeling proteins, peptides, and other molecules containing primary amines. This activated ester readily reacts with primary amines to form stable amide bonds, making it ideal for protein conjugation .

Sulfo-Cyanine5.5 Maleimide

The maleimide derivative (CAS: 2183440-58-4) is a thiol-reactive variant that selectively labels cysteine residues in proteins. This specificity makes it valuable for site-directed labeling applications where precise control over the conjugation site is required .

Table 3: Properties of Sulfo-Cyanine5.5 Maleimide

PropertyValue
Molecular FormulaC46H45K3N4O15S4
Molecular Weight1139.43 g/mol
SolubilityGood in water, DMSO, DMF
Storage-20°C in the dark, avoid moisture

The maleimide group reacts specifically with thiol groups at pH 6.5-7.5, forming a stable thioether bond. Disulfide bonds in native proteins should be reduced with an appropriate reducing agent, such as TCEP, before labeling .

Sulfo-Cyanine5.5 Amine

This derivative contains a primary amine group separated from the fluorophore by a relatively long linker that facilitates conjugation. The aliphatic primary amine can be coupled with various electrophiles including activated esters and epoxides, and can also be used in enzymatic transamination labeling .

Table 4: Properties of Sulfo-Cyanine5.5 Amine

PropertyValue
CAS Number2183440-46-0 (potassium salt), 2183440-45-9
Molecular FormulaC46H54K2N4O13S4
Molecular Weight1077.41 g/mol
SolubilityGood in water, DMF, DMSO

The amine derivative is particularly useful for conjugation to carboxylic acid-containing molecules using carbodiimide chemistry or other amine-reactive crosslinkers .

Sulfo-Cyanine5.5 Azide

The azide derivative (CAS: 2382994-65-0) enables conjugation through click chemistry reactions, expanding the toolkit for bioconjugation .

Table 5: Properties of Sulfo-Cyanine5.5 Azide

PropertyValue
Molecular FormulaC43H45K3N6O13S4
Molecular Weight1099.41 g/mol
SolubilityGood in water, DMF, DMSO
Storage24 months at -20°C in the dark

This derivative can be conjugated with terminal alkynes in the presence of copper(I) catalyst, or with cycloalkynes in copper-free strain-promoted reactions, making it versatile for bioorthogonal labeling strategies .

Sulfo-Cyanine5.5 Alkyne

This derivative contains a terminal alkyne group for conjugation with azides through click chemistry, offering a complementary approach to the azide derivative .

Table 6: Properties of Sulfo-Cyanine5.5 Alkyne

PropertyValue
Molecular FormulaC43H42N3K3O13S4
Molecular Weight1054.36 g/mol
SolubilityGood in water, DMF, DMSO
Storage24 months at -20°C in the dark

The alkyne derivative participates in copper-catalyzed azide-alkyne cycloaddition reactions, providing an orthogonal labeling strategy for complex bioconjugation applications .

Sulfo-Cyanine5.5 Carboxylic Acid

The non-activated carboxylic acid form (CAS: 2183440-68-6) serves as a control or reference compound and can be used for calibration purposes .

SolventSolubility
WaterGood to excellent
DMSOGood
DMFGood

For optimal handling and stability, sources consistently recommend:

  • Storage at -20°C in the dark

  • Avoiding prolonged exposure to light

  • Using desiccation to prevent moisture-related degradation

  • Using stock solutions within 1 month when stored at -20°C, or 6 months when stored at -80°C

Applications in Research

The unique spectral properties and various reactive derivatives of Sulfo-Cyanine5.5 enable its application across multiple research domains.

Fluorescence Microscopy

Sulfo-Cyanine5.5 provides high-contrast imaging of cellular structures with minimal autofluorescence interference due to its far-red emission profile. The dye's brightness and photostability make it excellent for capturing detailed cellular structures and processes .

In Vivo Imaging

The compound's emission in the near-infrared region (around 694 nm) makes it ideal for deep tissue imaging with minimal background noise. The enhanced tissue penetration of NIR light allows for visualization of structures and processes that would be obscured with shorter-wavelength fluorophores .

This application is particularly valuable in cancer research, where Sulfo-Cyanine5.5-labeled probes can be used to track tumor development, assess drug delivery, and monitor therapeutic response in animal models .

Bioconjugation

The various reactive derivatives of Sulfo-Cyanine5.5 enable conjugation to a wide range of biomolecules:

  • Proteins and antibodies for immunofluorescence

  • Peptides for targeting specific cellular receptors

  • Nucleic acids for hybridization probes

  • Nanoparticles for multimodal imaging

These conjugates maintain the spectral properties of the dye while imparting specificity through the targeting moiety .

Flow Cytometry

Sulfo-Cyanine5.5 offers distinct signals for accurate cell sorting and analysis in flow cytometry applications. Its emission in the far-red channel reduces overlap with other commonly used fluorophores, facilitating multicolor experiments .

Theranostic Applications

Recent research has explored the use of Sulfo-Cyanine5.5 in theranostic applications, where it serves as both an imaging agent and a component of therapeutic delivery systems. For example, Park et al. (2021) developed cyclic RGDfK- and Sulfo-Cy5.5-functionalized MPEG-PCL theranostic nanosystems for hepatocellular carcinoma, combining targeted drug delivery with imaging capabilities .

Comparison with Other Cyanine Dyes

Sulfo-Cyanine5.5 is part of the cyanine dye family, which includes fluorophores with varying spectral properties. The "5.5" designation indicates its specific spectral characteristics, distinguishing it from related dyes.

Table 8: Comparison with Related Cyanine Dyes

DyeAbsorption MaximumEmission MaximumKey Characteristics
Sulfo-Cyanine5.5673-678 nm691-707 nmFar-red emission, four sulfonate groups, ideal for in vivo imaging
Sulfo-Cyanine5~646 nm~662 nmShorter wavelength emission, commonly used for protein labeling
Sulfo-Cyanine3~548 nm~563 nmGreen-yellow emission, popular for microscopy applications

The far-red emission of Sulfo-Cyanine5.5 makes it particularly valuable for applications requiring deep tissue penetration or multiplexing with dyes of different spectral properties .

ConditionRecommendation
Temperature-20°C
Light ExposureAvoid prolonged exposure
HumidityUse desiccation
Shelf Life24 months when properly stored
TransportationRoom temperature for up to 3 weeks

Most sources recommend preparing stock solutions in appropriate solvents based on the specific derivative and application, with subsequent aliquoting to avoid repeated freeze-thaw cycles that can degrade the dye .

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